Disulfurous acid, potassium salt (1:2)

Description

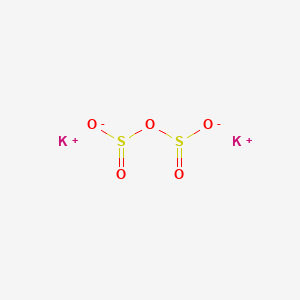

Chemical Identity and Structure Disulfurous acid, potassium salt (1:2), commonly known as potassium metabisulfite (K₂S₂O₅; CAS 16731-55-8), is an inorganic compound derived from disulfurous acid (H₂S₂O₅). The compound consists of two potassium ions (K⁺) bonded to a disulfite anion (S₂O₅²⁻), forming a crystalline solid with a molecular weight of 222.32 g/mol . Its structure features a central sulfur-sulfur bond (S–S) with three oxygen atoms attached to each sulfur, resulting in sulfur oxidation states of +5 and +3 .

Properties

Molecular Formula |

K2O5S2 |

|---|---|

Molecular Weight |

222.33 g/mol |

IUPAC Name |

dipotassium;sulfinato sulfite |

InChI |

InChI=1S/2K.H2O5S2/c;;1-6(2)5-7(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2 |

InChI Key |

QVOMDXSQDOBBMW-UHFFFAOYSA-L |

Canonical SMILES |

[O-]S(=O)OS(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Disulfurous acid, potassium salt (1:2) can be synthesized through several methods:

Reaction of Potassium Chloride with Sulfuric Acid: This method involves mixing potassium chloride (KCl) with sulfuric acid (H₂SO₄) in a container. The reaction produces dipotassium sulfate and hydrochloric acid (HCl) as by-products[ 2KCl + H₂SO₄ → K₂SO₄ + 2HCl ]

Reaction of Potassium Hydroxide with Sulfuric Acid: In this process, potassium hydroxide (KOH) is mixed with sulfuric acid, resulting in the formation of dipotassium sulfate and water (H₂O)[ 2KOH + H₂SO₄ → K₂SO₄ + 2H₂O ]

Industrial Production Methods

Industrial production of dipotassium;sulfinato sulfite typically involves the reaction of potassium chloride with sulfuric acid, similar to the laboratory method. The process is carried out in large reactors, and the product is purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Disulfurous acid, potassium salt (1:2) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form potassium persulfate (K₂S₂O₈).

Reduction: It can be reduced to form potassium sulfite (K₂SO₃).

Substitution: It can undergo substitution reactions with other salts to form different potassium compounds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used for oxidation reactions.

Reducing Agents: Sodium thiosulfate (Na₂S₂O₃) or zinc (Zn) can be used for reduction reactions.

Substitution Reactions: These reactions typically occur in aqueous solutions at room temperature.

Major Products Formed

Oxidation: Potassium persulfate (K₂S₂O₈)

Reduction: Potassium sulfite (K₂SO₃)

Substitution: Various potassium salts depending on the reactants used

Scientific Research Applications

Mechanism of Action

The mechanism of action of dipotassium;sulfinato sulfite involves its role as a source of potassium and sulfate ions Potassium is the major cation inside animal cells, while sodium is the major cation outside animal cellsThis potential allows cells to generate action potentials, which are critical for functions such as neurotransmission, muscle contraction, and heart function .

Comparison with Similar Compounds

Physical and Chemical Properties

- Stability : Potassium metabisulfite is relatively stable under dry conditions but decomposes in water or acidic environments, releasing sulfur dioxide (SO₂):

$$ \text{K}2\text{S}2\text{O}5 + \text{H}2\text{O} \rightarrow 2\text{KHSO}3 \rightarrow 2\text{SO}2 + \text{H}_2\text{O} $$

This decomposition underpins its role as a reducing agent and preservative . - Solubility: Highly soluble in water (45 g/100 mL at 20°C) but insoluble in ethanol .

- Thermal Decomposition : Decomposes at temperatures above 150°C, releasing SO₂ gas .

Sodium Metabisulfite (Na₂S₂O₅)

- Chemical Properties :

- Applications :

- Market Share : Sodium salts account for \sim60% of the disulfurous acid market, driven by industrial-scale usage .

Ammonium Metabisulfite ((NH₄)₂S₂O₅)

- Stability : Less stable than potassium and sodium salts, with hygroscopicity limiting shelf life .

- Applications : Niche use in photographic developing and specialty chemical synthesis .

Potassium Thiosulfate (K₂S₂O₃)

- Structure : Contains a central S–S bond but with thiosulfate (S₂O₃²⁻) ions, differing from metabisulfite’s S₂O₅²⁻ .

- Redox Behavior : Acts as a milder reducing agent, used in fertilizers and silver recovery .

Table 1: Comparative Properties of Disulfurous Acid Salts

| Property | Potassium Metabisulfite | Sodium Metabisulfite | Ammonium Metabisulfite |

|---|---|---|---|

| Molecular Formula | K₂S₂O₅ | Na₂S₂O₅ | (NH₄)₂S₂O₅ |

| CAS Number | 16731-55-8 | 7681-57-4 | 32736-64-4 |

| Density (g/cm³) | 1.34 | 1.4 | 1.2 |

| Solubility (g/100 mL H₂O) | 45 | 65 | 70 |

| Decomposition Temp (°C) | >150 | >150 | >100 |

| Primary Applications | Wine preservation, pharmaceuticals | Food processing, water treatment | Photography, niche synthesis |

Table 2: Market Insights (2025–2034 Projections)

| Metric | Potassium Metabisulfite | Sodium Metabisulfite | Disulfurous Acid Market (Total) |

|---|---|---|---|

| CAGR | 5.5% | 6.2% | 8.5% |

| 2034 Market Value (USD) | $1.2 billion | $3.8 billion | $10.19 billion |

| Key Growth Driver | Pharma demand | Food & beverage sector | Environmental regulations |

Stability and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.